molecular formula C19H18N2O3 B4045081 2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide

Cat. No.: B4045081
M. Wt: 322.4 g/mol
InChI Key: YQHDRWCVTPRELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13174244 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • Synthesis and Anticancer Activity : Research on 1H-inden-1-one and its derivatives, including those with similar structural motifs, has shown promising anticancer activity against leukemia, non-small cell lung cancer, and breast cancer cell lines. These findings highlight the potential of structurally related compounds in cancer research and therapy (Karaburun et al., 2018).

  • Antimicrobial Activity : Novel bis-α,β-unsaturated ketones, nicotinonitrile, and 1,2-dihydropyridine-3-carbonitrile derivatives, incorporating furfural and other heterocycles, have been synthesized and evaluated for their antimicrobial properties. This research area could be relevant for the development of new antimicrobial agents (Altalbawy, 2013).

  • Coordination Complexes and Antioxidant Activity : The study of pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II) has been conducted. These complexes have shown significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

  • Isoxazole Derivatives and Biological Activity : The synthesis of isoxazole derivatives and their characterization for antibacterial and antifungal activity offers insights into their use in treating infections. Such studies lay the groundwork for further exploration of similar compounds in antimicrobial research (Dhaduk & Joshi, 2022).

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(10-14-8-7-13-4-1-2-5-16(13)14)20-12-15-11-18(24-21-15)17-6-3-9-23-17/h1-6,9,11,14H,7-8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHDRWCVTPRELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide
Reactant of Route 5
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide
Reactant of Route 6
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide

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